6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex heterocyclic compound that features a benzothiazole core, a pyrazine ring, and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom at the 6-position. The azetidine ring is then constructed and attached to the benzothiazole core. Finally, the pyrazine ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrazine rings.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole core.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine analogs: Compounds with similar structures but different substituents.
Benzothiazole derivatives: Compounds with variations in the benzothiazole core.
Pyrazine-containing compounds: Molecules featuring the pyrazine ring with different functional groups.
Uniqueness
What sets this compound apart is its unique combination of the benzothiazole core, pyrazine ring, and azetidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14BrN5S |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
6-bromo-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H14BrN5S/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-3-2-10(16)6-13(12)22-15/h2-7,11H,8-9H2,1H3 |
InChI Key |
HSIKTXFWTMLCRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(S3)C=C(C=C4)Br |
Origin of Product |
United States |
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